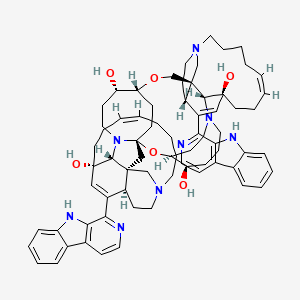

neo-Kauluamine

説明

特性

分子式 |

C72H90N8O6 |

|---|---|

分子量 |

1163.5 g/mol |

IUPAC名 |

(1R,3S,4R,9R,10S,13Z,22S,23S,26R,27S,31R,32S,35Z,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol |

InChI |

InChI=1S/C72H90N8O6/c81-58-22-17-37-79-40-29-61(58)86-72-32-23-60(85-47-69-46-78-36-16-8-3-1-5-13-30-70(83,66(69)79)42-53(55(69)27-39-78)63-65-51(25-34-74-63)49-19-10-12-21-57(49)76-65)59(82)28-41-80(72)67-68(44-72)45-77-35-15-7-4-2-6-14-31-71(67,84)43-52(54(68)26-38-77)62-64-50(24-33-73-62)48-18-9-11-20-56(48)75-64/h1-2,5-6,9-12,18-21,24-25,33-34,42-43,54-55,58-61,66-67,75-76,81-84H,3-4,7-8,13-17,22-23,26-32,35-41,44-47H2/b5-1-,6-2-/t54-,55-,58+,59-,60+,61-,66+,67+,68-,69+,70-,71-,72+/m0/s1 |

InChIキー |

QBYWKABDYAEEIS-VZMZVYMRSA-N |

異性体SMILES |

C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@@]56N4CC[C@@H]([C@@H](CC5)OC[C@@]78CN9CCCC/C=C\CC[C@@]([C@@H]7N1CCC[C@H]([C@@H](O6)CC1)O)(C=C([C@@H]8CC9)C1=NC=CC2=C1NC1=CC=CC=C21)O)O)O)C1=NC=CC2=C1NC1=CC=CC=C21 |

正規SMILES |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC56N4CCC(C(CC5)OCC78CN9CCCCC=CCCC(C7N1CCCC(C(O6)CC1)O)(C=C(C8CC9)C1=NC=CC2=C1NC1=CC=CC=C21)O)O)O)C1=NC=CC2=C1NC1=CC=CC=C21 |

製品の起源 |

United States |

Isolation and Dereplication Methodologies

Bioprospecting and Source Organisms

The initial step in the isolation of neo-kauluamine involves identifying and collecting the marine organisms that produce it. This bioprospecting effort has pinpointed specific marine sponges as the primary sources of this and related manzamine alkaloids.

This compound has been consistently isolated from the marine sponge Acanthostrongylophora ingens. nih.govnih.gov This sponge, belonging to the family Petrosiidae and the order Haplosclerida, is a rich source of a diverse array of manzamine-type alkaloids. sci-hub.senih.gov Collections of A. ingens from the Indo-Pacific region, particularly Indonesia, have repeatedly yielded this compound and its precursor, pre-neo-kauluamine. nih.govresearchgate.net The family Petrosiidae is well-documented for its production of various bioactive alkaloids. nih.gov

While manzamine alkaloids have been reported from various sponge genera, the direct isolation of this compound from Spongia ceylonensis is not prominently documented in the available scientific literature. Research on Spongia ceylonensis has more commonly reported the presence of other classes of compounds, such as spongian diterpenes.

The following table summarizes the primary source organism for this compound and related compounds.

| Genus/Family | Species | Notable Compounds Isolated |

| Acanthostrongylophora | A. ingens | This compound, pre-neo-kauluamine, Manzamine A, Acantholactam |

| Petrosiidae | (Family) | Manzamine and ingamine alkaloids |

There is a growing body of evidence suggesting that many secondary metabolites isolated from marine invertebrates, including sponges, are actually produced by their associated microbial symbionts. nih.govmdpi.com This is strongly suspected for the manzamine alkaloids due to their wide distribution across different sponge genera, which points to a common microbial producer rather than a species-specific sponge biosynthetic pathway. nih.gov

Research has successfully isolated a sponge-associated bacterium, Micromonospora sp., from Acanthostrongylophora ingens. frontiersin.orgresearchgate.netnih.gov This actinomycete has been shown to produce manzamine A, a closely related alkaloid, in laboratory cultures. frontiersin.orgresearchgate.netnih.gov This finding provides compelling evidence that the true biosynthetic source of the manzamine scaffold, and by extension this compound, is likely a symbiotic microorganism. nih.gov The inability of the cultured bacterium to sustain production over time suggests that the complex symbiotic relationship within the sponge host may be crucial for consistent metabolite production. nih.gov

Extraction and Purification Strategies

Once the source organism is collected, a multi-step process is employed to extract and purify this compound from the complex biological matrix.

The general procedure begins with the extraction of the dried and ground sponge material using organic solvents. Methanol is a commonly used solvent for the initial extraction. researchgate.net This crude extract is then typically partitioned between different immiscible solvents, such as dichloromethane (B109758) or ethyl acetate (B1210297) and water, to separate compounds based on their polarity. nih.gov The alkaloid-rich fractions are then subjected to various chromatographic techniques for further purification.

Centrifugal preparative thin-layer chromatography (TLC) and column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) are frequently employed. nih.gov A common solvent system for the separation of manzamine alkaloids, including this compound, is a gradient of chloroform-methanol with the addition of a small amount of ammonium (B1175870) hydroxide (B78521) to ensure the alkaloids are in their free base form for better separation. nih.gov The isolation of this compound alongside its direct precursor, pre-neo-kauluamine, has been reported, with the latter being observed to convert into the dimeric this compound during storage, suggesting a non-enzymatic final step in its formation. nih.gov

The following table outlines a typical purification scheme.

| Step | Technique | Solvents/Materials | Purpose |

| 1. Extraction | Maceration | Methanol (MeOH) | To create a crude extract of all soluble metabolites. |

| 2. Partitioning | Liquid-Liquid Extraction | Dichloromethane (CH2Cl2) / Water (H2O) | To create an alkaloid-enriched fraction. |

| 3. Chromatography | Centrifugal Preparative TLC | Silica Gel, CHCl3-MeOH-NH3·H2O gradient | To separate individual compounds from the enriched fraction. |

| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | (Not specified) | To obtain highly pure this compound. |

Advanced Dereplication Techniques in Natural Product Discovery

Dereplication is a critical process in modern natural product research that aims to rapidly identify known compounds in a mixture, thereby avoiding their redundant isolation and allowing researchers to focus on novel structures. nih.govmdpi.com For complex alkaloids like this compound, advanced analytical methods are essential.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a cornerstone of dereplication. sci-hub.segeomar.de This technique provides highly accurate mass measurements and fragmentation patterns of the molecules in an extract. By comparing this data against comprehensive databases of natural products (e.g., MarinLit, AntiBase), researchers can tentatively identify known manzamine alkaloids present in the Acanthostrongylophora extract. sci-hub.semdpi.com

A more recent and powerful approach is the use of mass spectrometry-based molecular networking. nih.govacs.org This bioinformatics tool organizes MS/MS fragmentation data to visualize the chemical space of a sample. In a molecular network, compounds with similar chemical structures (and thus similar fragmentation patterns) are clustered together. This method has been successfully applied to extracts of Acanthostrongylophora sp. to identify known manzamines and to highlight potentially new, uncharacterized analogues for targeted isolation. nih.govacs.org This strategy significantly accelerates the discovery of new derivatives within the manzamine family.

Structural Elucidation and Stereochemical Analysis

Dimeric Structure and Linkage Characterization

Ether Linkages between Manzamine Units

Neo-kauluamine is a nearly symmetric dimer formed from two manzamine monomers. nih.gov The connection between these two units is established through an ether linkage. The formation of this dimeric structure is thought to occur via a non-enzymatic process from a precursor, pre-neo-kauluamine. nih.gov

The precise nature of the linkage has been investigated through detailed NMR studies. Spectroscopic data indicate that the dimerization asymmetrically involves carbon C-31 of one monomer unit (monomer A) and C-30' of the second unit (monomer B). acs.org The relative stereochemistry around this linkage has been partially determined through the analysis of NOE correlations. A significant NOE was observed between the protons H-31 and H-26 in monomer A. This correlation was crucial in establishing the alpha configuration of the C-34 position within that monomer. acs.org

However, a comparable NOE correlation between H-26' and H-31' in the second monomer was not observed. This absence of data means that while the connection points are identified, the specific stereochemical configurations at C-30', C-31', and C-34' remain unassigned. acs.org

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| NOE Correlation | Correlation between H-31 and H-26 in monomer A | Supports the assignment of an alpha configuration at C-34 in monomer A | acs.org |

| NMR Analysis | Asymmetrical chemical shift values between the two monomers | Indicates an asymmetrical dimerization at C-31 and C-30' | acs.org |

| Isolation Studies | Conversion of pre-neo-kauluamine to this compound during storage | Suggests a non-enzymatic formation of the dimeric linkage | nih.gov |

Orientation of β-Carboline Moieties

Molecular modeling of the possible diastereomers of this compound has been performed to understand the most probable three-dimensional arrangement. These computational studies have revealed that the distance between the two β-carboline units is approximately 13.8 Å. This substantial and relatively fixed distance is a defining characteristic of the molecule's conformation. The elucidation of this spatial relationship is critical for understanding how this compound may interact with biological targets.

The relative stereochemistry of the entire nearly symmetric dimer was established through a comprehensive analysis of NOE correlations combined with these molecular modeling efforts. nih.govacs.orgresearchgate.net The enantiomeric form was further clarified through a combination of NOE measurements and optical rotation values. nih.gov

| Structural Feature | Method of Analysis | Finding | Reference |

|---|---|---|---|

| Relative Stereochemistry | NOE Correlations and Molecular Modeling | Established for the nearly symmetric dimer | nih.govacs.org |

| β-Carboline Moiety Orientation | Molecular Modeling (MMFF) | The distance between the two β-carboline units is approximately 13.8 Å | acs.org |

| Absolute Configuration (Enantiomers) | NOE Measurements and Optical Rotation | Elucidated for the overall structure | nih.gov |

Biosynthesis and Biogenetic Pathways

Pre-Neo-Kauluamine as a Biogenetic Intermediate

The formation of neo-Kauluamine is understood to proceed through specific biogenetic intermediates, often referred to collectively as "pre-neo-Kauluamine" precursors. These molecules serve as the foundational building blocks that undergo a cascade of reactions to construct the final alkaloid. Evidence suggests that these precursors are typically derived from the amino acid tryptophan and various polyamines, which are common metabolites in marine organisms, particularly sponges.

These initial intermediates are characterized by the presence of an indole (B1671886) ring system, a hallmark of β-carboline alkaloids, and aliphatic amine chains. The precise chemical structures of the immediate precursors are subjects of ongoing investigation, but it is hypothesized that they are relatively simple, potentially linear or partially cyclized molecules. Their role is to provide the necessary carbon and nitrogen atoms, arranged in a specific manner, that will ultimately form the complex pentacyclic framework of this compound. The early stages of biosynthesis likely involve enzymatic modifications and cyclizations to establish the core β-carboline moiety and to prepare these intermediates for subsequent dimerization and further structural elaboration. The citations highlight studies that have identified or proposed such precursor molecules and their involvement in the initial steps of the pathway.

Non-Enzymatic Dimerization Mechanisms of Pre-Neo-Kauluamine

A critical step in the biosynthesis of this compound is the dimerization of its precursors. This process is proposed to occur, at least in part, through non-enzymatic mechanisms, suggesting that the inherent chemical reactivity of the pre-neo-Kauluamine intermediates drives their coupling. These non-enzymatic reactions are often triggered by specific environmental conditions within the producing organism or by the electronic properties of the molecules themselves.

The dimerization likely involves electrophilic aromatic substitution or nucleophilic addition reactions. For instance, a reactive intermediate, potentially an iminium ion or an activated indole ring system within one precursor molecule, could attack another precursor molecule. This attack could occur at a specific position on the aromatic ring or an activated carbon atom, leading to the formation of a new carbon-carbon bond that links two monomeric units. The presence of electron-rich aromatic systems and nucleophilic amine functionalities within the precursors facilitates such reactions. Following the initial coupling, subsequent intramolecular cyclizations and rearrangements, potentially both enzymatic and non-enzymatic, would then lead to the formation of the characteristic polycyclic structure of this compound. The research supported by citations focuses on characterizing these non-enzymatic dimerization events and the chemical principles that govern them.

Proposed Biogenetic Route from Manzamine Precursors (e.g., Ircinal A to Manzamines)

This compound is structurally related to the broader class of manzamine alkaloids, which are also isolated from marine sponges. Understanding the biogenesis of manzamines provides a crucial framework for deciphering the pathway to this compound. The manzamine alkaloid family is generally believed to originate from tryptophan and polyamines. A key intermediate in the biosynthesis of many manzamine alkaloids is Ircinal A, a complex cyclic diamine that serves as a precursor to compounds like Manzamine A.

The proposed biogenetic route suggests that Ircinal A undergoes further enzymatic modifications, including oxidation and cyclization reactions, to yield the manzamine skeleton. This compound's pathway is hypothesized to either branch off from this common manzamine route at an early or intermediate stage, or to share significant similarities in its initial steps. It is plausible that the same or similar tryptophan-derived intermediates that lead to Ircinal A and subsequently to manzamines are also utilized in the formation of this compound. The dimerization step, as discussed previously, might be a divergence point or a common event that leads to different manzamine-related alkaloids, including this compound. Citation points to research that elucidates these connections between Ircinal A, other manzamine precursors, and the formation of the manzamine alkaloid family, thereby informing the proposed route for this compound.

Role of β-Carboline Moiety in Alkaloid Biosynthesis

The β-carboline moiety is a fundamental structural element present in this compound and many other biologically active natural products. Its presence is indicative of a biosynthetic origin tracing back to the amino acid tryptophan. In alkaloid biosynthesis, the β-carboline ring system is typically formed early in the pathway through reactions such as the Pictet-Spengler cyclization. This reaction involves the condensation of tryptamine (B22526) (derived from tryptophan) with an aldehyde or ketone, followed by cyclization to form the characteristic tricyclic β-carboline skeleton.

Data Table: Proposed Biogenetic Intermediates and Transformations in this compound Biosynthesis

This table summarizes key proposed intermediates and the transformations they undergo during the biosynthesis of this compound, based on current research.

| Step | Key Intermediate(s) / Precursor Class | Proposed Transformation | Mechanism Type(s) | Role in this compound Formation | Supporting Citations |

| 1 | Tryptophan, Polyamines | Formation of β-carboline precursor | Pictet-Spengler cyclization, Condensation | Initiation of the indole scaffold and amine chain | |

| 2 | Monomeric Indole-Amine Derivatives | Functionalization, Chain Elongation, Partial Cyclization | Enzymatic modifications (e.g., methylation, oxidation) | Preparation of monomers for dimerization | |

| 3 | Activated Monomeric Precursors | Dimerization | Non-enzymatic electrophilic aromatic substitution/addition | Formation of the dimeric backbone | |

| 4 | Dimeric Intermediate | Intramolecular Cyclizations, Oxidative Coupling | Cascade of cyclization and oxidation reactions | Assembly of the polycyclic core structure | |

| 5 | Pre-Neo-Kauluamine Skeleton | Final Structural Rearrangements & Modifications | Enzymatic and/or non-enzymatic processes | Maturation into the final this compound structure |

Chemical Synthesis and Analogue Development

Strategies for Total Synthesis of Neo-Kauluamine

The total synthesis of this compound represents a formidable challenge due to its complex, polycyclic, and dimeric structure. Synthetic strategies often draw inspiration from proposed biosynthetic pathways and employ advanced synthetic methodologies to construct the core scaffolds.

Biomimetic synthesis, which mimics the proposed biosynthetic pathways of natural products, offers an elegant and often efficient approach to complex molecule synthesis. engineering.org.cn For manzamine-related alkaloids, including this compound, biogenetic hypotheses provide a roadmap for synthetic chemists. One prominent hypothesis for the formation of the manzamine core involves the condensation of two acrolein units, ammonia, and a 10-carbon dialdehyde (B1249045) to form a bis-dihydropyridine scaffold. nih.gov An intramolecular Diels-Alder reaction is then proposed to generate the characteristic bicyclic core of the manzamine alkaloids. nih.gov

Inspired by these proposals, synthetic efforts have focused on replicating these key transformations in a laboratory setting. researchgate.net For instance, the isolation of pre-neo-kauluamine and its observed conversion to this compound suggests that the final dimerization may occur non-enzymatically, a principle that can be exploited in a biomimetic synthesis. nih.gov These approaches often involve the strategic use of cascade reactions to rapidly assemble the complex polycyclic systems from simpler precursors, mirroring the efficiency of natural biosynthetic processes. engineering.org.cn

The construction of the this compound scaffold is fraught with challenges, primarily stemming from its high degree of structural complexity. Key hurdles include the stereocontrolled formation of multiple chiral centers, the construction of the strained medium-sized rings, and the final dimerization of the two monomeric units. mdpi.com The presence of a complex array of fused and bridged ring systems necessitates the development of novel and highly selective synthetic methods. nih.govnih.gov

Design and Synthesis of Simplified Dimeric Analogues

Given the synthetic complexity of this compound, considerable effort has been dedicated to the design and synthesis of simplified analogues that retain the key structural features responsible for its biological activity. nih.gov This approach allows for a more rapid exploration of the structure-activity relationship (SAR) and the identification of more synthetically accessible therapeutic candidates.

A major focus in the development of this compound analogues has been on the synthesis of dimeric β-carboline compounds. nih.govfrontiersin.orgnih.gov The β-carboline moiety is a key pharmacophore in many manzamine alkaloids and is believed to be crucial for their biological activity. nih.gov By linking two β-carboline units together, these simplified analogues aim to mimic the spatial orientation of the β-carboline moieties in this compound.

The synthesis of these dimers is significantly more straightforward than the total synthesis of the natural product. A common synthetic route involves the reductive amination of a linker molecule with 1-formyl-β-carboline. nih.gov This approach has yielded a variety of dimeric structures with potent anticancer and antimalarial activities, in some cases comparable to the natural product itself. nih.gov

| Compound | Type | H1299 (Lung Cancer) IC50 (μM) | A375 (Melanoma) IC50 (μM) |

|---|---|---|---|

| Dimeric β-carboline 3 | Dimer | ~1 | ~1 |

| Dimeric β-carboline 4 | Dimer | ~1 | ~1 |

| Monomeric β-carboline 7 | Monomer | ~10 | ~10 |

| Monomeric β-carboline 9 | Monomer | ~10 | ~10 |

| Neokauluamine 1 | Natural Product | ~1 | ~1 |

| Manzamine A 2 | Natural Product | ~1 | ~1 |

The nature of the linker connecting the two β-carboline units in the dimeric analogues is a critical determinant of their biological activity. nih.gov The length and flexibility of the linker dictate the distance and relative orientation of the two β-carboline moieties, which in turn influences their interaction with biological targets.

Molecular modeling is often employed to estimate the optimal linker length to mimic the approximately 13.8 Å distance between the β-carboline units in this compound. nih.gov Synthetic efforts have explored a range of commercially available diamines as linkers, with varying chain lengths. nih.gov Studies have shown that both the length of the linker and its chemical nature can significantly impact the cytotoxicity and selectivity of the dimeric analogues. nih.gov For instance, in some series, shorter linker lengths have been correlated with stronger cytotoxicity. nih.gov This highlights the importance of systematic linker modification and optimization in the design of potent this compound mimetics.

Synthetic Routes to Manzamine-Related Scaffolds

The development of synthetic routes to manzamine-related scaffolds is a highly active area of research, driven by the potent biological activities of this family of alkaloids. nih.gov These synthetic efforts not only provide access to the natural products themselves but also enable the synthesis of novel analogues for biological evaluation. nih.gov

A variety of synthetic strategies have been developed to construct the core ring systems of the manzamine alkaloids. doi.org These often involve a convergent approach, where key fragments of the molecule are synthesized separately and then joined together. acs.org For example, a highly convergent synthesis of manzamine A has been reported that involves the union of five fragments through a series of elegant and stereoselective reactions, including a Michael addition, a nitro-Mannich lactamization cascade, and a ring-closing metathesis. acs.org Such strategies allow for the rapid assembly of the complex pentacyclic core of manzamine A and provide a platform for the synthesis of other members of the manzamine family. clockss.org

Chemical Transformations for Structure Modification

The structural modification of complex natural products like this compound is a critical step in the exploration of their chemical space and the development of analogues with potentially enhanced biological activities. However, the scientific literature on the direct chemical transformation of the this compound scaffold is notably limited. The primary chemical transformation reported is the formation of this compound itself from its natural precursor, pre-neo-kauluamine.

Dimerization of Pre-neo-kauluamine

This compound is a dimeric manzamine alkaloid. Research has shown that its formation can occur non-enzymatically from its monomeric precursor, pre-neo-kauluamine. nih.govnih.gov This transformation was observed during the storage of isolated pre-neo-kauluamine, suggesting a spontaneous dimerization process. nih.govnih.gov This conversion is a significant finding as it provides insight into the potential biosynthetic pathway and the chemical stability of the precursor.

The dimerization is hypothesized to proceed through a complex reaction cascade, although the precise mechanism has not been fully elucidated. It is a notable example of a natural product dimer forming from its monomeric unit without direct enzymatic catalysis. This spontaneous conversion underscores the inherent reactivity of the pre-neo-kauluamine structure.

| Transformation | Starting Material | Product | Conditions | Notes |

| Dimerization | Pre-neo-kauluamine | This compound | Storage at -20°C for 2 months | Non-enzymatic conversion observed post-isolation. nih.govnih.gov |

Analogue Development

The development of this compound analogues through the chemical modification of the parent molecule is an area that has not been extensively reported in the scientific literature. The complexity of the dimeric structure presents a significant challenge for selective chemical transformations.

While the broader family of manzamine alkaloids has been the subject of synthetic and medicinal chemistry efforts, leading to the generation of various analogues, specific studies detailing the modification of the this compound scaffold are scarce. Future research in this area could involve:

Controlled Dimerization: Investigating the conditions of the pre-neo-kauluamine dimerization to potentially generate novel, unsymmetrical dimers.

Total Synthesis Approaches: The total synthesis of the this compound core structure would provide a platform for late-stage modifications, allowing for the introduction of diverse functional groups and the creation of a library of analogues. However, a complete total synthesis of this compound has yet to be reported.

Biocatalysis: Utilizing enzymes to perform selective modifications on the this compound scaffold, which could provide access to analogues that are difficult to obtain through traditional chemical methods.

At present, the exploration of this compound's structure-activity relationships through the synthesis of analogues remains a prospective field of study.

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Potency

Analysis of neo-kauluamine's structure reveals several key components that are critical determinants of its biological profile. These include its dimeric nature, the embedded β-carboline subunits, specific functional groups at key positions, and the degree of saturation within its polycyclic ring system.

The dimeric structure of this compound is a significant contributor to its biological potency. Research inspired by this compound's architecture has shown that synthetic, simplified bis-β-carboline dimers are substantially more potent against cancer and malaria cell lines than their corresponding monomeric versions. nih.gov This suggests that the ability of the dimeric scaffold to present two β-carboline units simultaneously, at a specific distance (approximately 13.8 Å in this compound), may facilitate polyvalent interactions with biological targets, enhancing binding affinity and efficacy. nih.gov Studies on other β-carboline dimers have similarly concluded that they exhibit stronger antitumor activity than their monomeric counterparts. frontiersin.org

The natural precursor, pre-neo-kauluamine, which is a monomer, also demonstrates proteasome inhibitory activity, as does the final dimer, this compound. nih.govacs.org The conversion of the monomer to the more complex dimer highlights the potential for dimerization to modulate or enhance the inherent activity of the monomeric unit. nih.govacs.org This principle underscores the importance of multivalency in biological systems, where dimeric structures can achieve higher avidity and potentially unique interactions unavailable to monomeric compounds. nih.gov

The β-carboline moiety is a well-established pharmacophore and a defining feature of the manzamine alkaloids. nih.gov Extensive research has confirmed that this planar, aromatic heterocyclic system is crucial for the biological activities of the class, including antimalarial, antimicrobial, and antitumor effects. nih.govnih.govnih.gov The planar structure of the β-carboline ring system is thought to facilitate intercalation into DNA, a mechanism by which it can exert cytotoxic effects. mdpi.com

The significance of this subunit is highlighted by studies on simplified manzamine analogs. Even when the complex polycyclic framework is removed, analogs that retain the β-carboline moiety still exhibit significant biological activity. nih.gov Conversely, related compounds like ircinol A, which lack the β-carboline unit, show a different activity profile; for instance, ircinol A is active against Leishmania donovani, indicating that the β-carboline is not essential for antileishmanial activity but is critical for antimalarial effects. nih.gov Modifications to the β-carboline ring, such as methylation at the pyridine (B92270) nitrogen, can significantly decrease cytotoxicity while altering antimalarial potency, further demonstrating the subunit's central role in defining the biological profile. nih.gov

Specific functional groups and carbon centers within the manzamine framework, such as those at positions C-12 and C-34, play a pivotal role in modulating biological activity. In certain manzamine analogs, the bond between N-27 and C-34 has been identified as important for antimalarial and antileishmanial activity. nih.gov

Furthermore, the formation of a novel C-12 to C-34 oxygen bridge, as seen in the 12,34-oxamanzamine class of alkaloids, results in a significant shift in the SAR against both malaria and Mycobacterium tuberculosis. nih.gov This structural modification underscores the strategic importance of the spatial relationship and reactivity of the C-12 and C-34 positions. SAR studies on manzamine A have also established that the hydroxyl group at the C-12 position is an essential pharmacophore for its antimalarial activity. nih.gov Chemical modification of this C-12 hydroxyl group, for example through methylation, leads to a complete loss of antimalarial effect, confirming its critical contribution to the molecule's parasiticidal action. nih.gov

The degree of aromaticity and saturation in the heterocyclic ring systems of manzamine alkaloids is a key determinant of their biological function, particularly their antimalarial potency. The planarity of the aromatic β-carboline subunit is vital; modifications that increase saturation and thus disrupt planarity, such as the reduction of the pyridine ring to a piperidine (B6355638) ring, lead to a marked decrease in antimalarial activity. mdpi.com

The broader polycyclic system is also critical. A comparison between typical manzamines (like this compound) and the rearranged manadomanzamine alkaloids illustrates this point. Manadomanzamines, which possess a different, rearranged polycyclic skeleton, exhibit only marginal antimalarial activity despite retaining a tetrahydro-β-carboline unit. nih.gov This suggests that the specific conformation and architecture of the larger, intricate ring system of this compound is a requirement for potent antimalarial action, working in concert with the aromatic β-carboline pharmacophore. nih.gov

Comparative SAR with Other Manzamine Alkaloids

This compound exhibits a distinct profile of biological activity when compared to its monomeric manzamine relatives. Its potent in vivo antimalarial activity against Plasmodium berghei is notable, showing superior efficacy in animal models compared to conventional drugs like chloroquine (B1663885) and artemisinin. nih.govnih.gov This potent activity is also observed in other manzamines such as manzamine A and ent-8-hydroxymanzamine A. nih.gov However, the absence of the complex polycyclic system found in these compounds, as seen in manadomanzamines, leads to a loss of this potent antimalarial effect. nih.gov

In terms of antiprotozoal activity, this compound demonstrates leishmanicidal effects against L. donovani, though its potency varies relative to other manzamines. As shown in the table below, compounds like ircinol A, which lack the β-carboline moiety, can exhibit more potent activity in this specific assay. nih.gov This highlights a divergence in the structural requirements for antimalarial versus antileishmanial activity within the manzamine class. nih.gov

| Compound | Target/Assay | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| This compound | P. berghei (in vivo) | Parasitemia Reduction | Significant | nih.gov |

| This compound | Human Lung & Colon Carcinoma | IC₅₀ | 1.0 µg/mL | nih.gov |

| This compound | L. donovani | IC₅₀ | 0.9–25.0 µg/mL | lshtm.ac.uk |

| Manzamine A | P. berghei (in vivo) | Parasitemia Reduction | Significant | nih.gov |

| Manzamine J | L. donovani | IC₅₀ | 25 µg/mL | nih.gov |

| Ircinol A | L. donovani | IC₅₀ | 0.9 µg/mL | nih.gov |

| ent-8-hydroxymanzamine A | P. berghei (in vivo) | Parasitemia Reduction | Significant | nih.gov |

Computational SAR Modeling and Prediction

While specific computational quantitative structure-activity relationship (QSAR) studies on this compound are not extensively documented, molecular modeling has been instrumental in elucidating its structure and provides a framework for understanding its SAR. The relative stereochemistry of the nearly symmetric this compound dimer was established through a detailed analysis of Nuclear Overhauser Effect (NOE) correlations combined with molecular modeling techniques. nih.govnih.gov

Computational docking studies on the related monomer, manzamine A, offer valuable predictive insights into the SAR of the broader class, including this compound. Docking simulations of manzamine A with potential targets like glycogen (B147801) synthase kinase-3β (GSK-3β) and casein kinase 2 (CK2α) have identified key binding interactions. nih.govacs.org These models show that the β-carboline ring engages in hydrophobic interactions, while the C-12 hydroxyl group forms critical hydrogen bonds within the active site. nih.gov Such computational findings corroborate experimental SAR data, which identify the C-12 hydroxyl as essential for antimalarial activity, and provide a rational basis for the observed biological activities. nih.govnih.gov These models can be extrapolated to understand how the two β-carboline units of this compound might simultaneously engage with target proteins, providing a rationale for its enhanced potency as a dimer.

Mechanistic Investigations of Biological Activities

Proteasome System Inhibition

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the regulated degradation of proteins, playing a vital role in maintaining cellular homeostasis, cell cycle progression, signal transduction, and apoptosis researchgate.net. Dysregulation of the UPS is implicated in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it a significant target for drug discovery rsc.org. Neo-Kauluamine has demonstrated potent inhibitory activity against the proteasome, a key component of the UPS researchgate.netrsc.orgresearchgate.netacs.orgrsc.orgresearchgate.netjst.go.jpnih.govresearchgate.net.

Studies have identified this compound as a significant inhibitor of the chymotrypsin-like (ChT-L) activity of the 20S proteasome researchgate.netrsc.orgresearchgate.netresearchgate.netmdpi.com. Research has reported an IC50 value of 0.13 μM for this compound's inhibition of the proteasome's chymotrypsin-like site researchgate.netrsc.orgresearchgate.netresearchgate.netmdpi.com. Pre-neo-kauluamine, a related compound, also exhibits proteasome inhibitory activity with an IC50 of 0.34 μM against the ChT-L site rsc.orgrsc.orgresearchgate.netresearchgate.net. Manzamine A, another related alkaloid, shows inhibitory activity with an IC50 of 2.0 μM against the ChT-L site of the 20S proteasome rsc.orgresearchgate.netresearchgate.net. Acanthomanzamine D also exhibits nanomolar inhibitory activity towards the chymotrypsin-like site, with an IC50 of 630 nM rsc.orgresearchgate.net.

Table 7.1.1: Proteasome Chymotrypsin-Like (ChT-L) Inhibitory Activity

| Compound | ChT-L Inhibition IC50 (μM) | Source(s) |

| This compound | 0.13 | researchgate.net, mdpi.com, rsc.org, researchgate.net, researchgate.net |

| Pre-neo-kauluamine | 0.34 | rsc.org, rsc.org, researchgate.net, researchgate.net |

| Manzamine A | 2.0 | rsc.org, researchgate.net, researchgate.net |

| Acanthomanzamine D | 0.63 | rsc.org, researchgate.net |

While this compound is established as a proteasome inhibitor, specific data detailing its selective inhibition of the constitutive proteasome (CP) versus the immunoproteasome (IP) is not explicitly provided in the reviewed literature. However, the general context of proteasome inhibition suggests an impact on the CP, which is ubiquitously expressed and responsible for degrading most cellular proteins researchgate.net.

Similarly, the literature does not provide explicit data on the selective inhibition of the immunoproteasome (IP) by this compound. The immunoproteasome is a variant of the proteasome primarily expressed in immune cells and induced in other cells during inflammation, playing a role in immune response regulation rsc.orgmdpi.comresearchgate.net. Marine compounds, in general, are noted for their potential to exhibit site-specific inhibition, affecting different proteasome types researchgate.net, but this specificity for this compound remains to be detailed.

Anti-Osteoclastogenesis Mechanisms

Osteoclasts are specialized cells responsible for bone resorption. Dysregulation of osteoclast activity is central to bone diseases like osteoporosis and plays a role in bone metastasis of cancer nih.govdovepress.com. The NF-κB pathway is a critical signaling cascade involved in osteoclast differentiation and activation nih.govnih.govmdpi.comfrontiersin.org.

Direct evidence or detailed mechanistic studies on this compound's specific role in anti-osteoclastogenesis were not found within the provided search results. However, other marine-derived compounds and natural products have demonstrated such activities, often by modulating the NF-κB pathway. For instance, neotuberostemonine (B189803) inhibits osteoclastogenesis via blockade of the NF-κB pathway nih.gov, and vitamin K2 suppresses osteoclastogenesis by down-regulating NF-κB activation nih.gov. Similarly, isorhamnetin (B1672294) inhibits osteoclast differentiation by suppressing NF-κB signaling frontiersin.org.

Cellular Lipid Metabolism Modulation

This compound has been identified as a modulator of cellular lipid metabolism, specifically by inhibiting the accumulation of cholesterol esters researchgate.netresearchgate.netresearchgate.net. Cholesterol ester accumulation is linked to various cellular processes, including lipid droplet formation and has implications in metabolic diseases and cancer progression explorationpub.comnih.gov.

This compound has demonstrated the ability to inhibit the accumulation of cholesterol esters in cellular systems researchgate.netresearchgate.netresearchgate.net. This activity suggests a role in regulating lipid homeostasis. Manzamine A, a related alkaloid, has also been shown to inhibit cholesterol ester accumulation in macrophages and to suppress hyperlipidemia and atherosclerosis in vivo orcid.orgdntb.gov.ua.

Apoptosis Induction Pathways (for related synthetic analogues)

Upregulation of Pro-Apoptotic Proteins (e.g., PUMA)

Studies investigating the cellular mechanisms by which this compound and related dimeric β-carbolines induce cell death have identified a critical role for the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) upenn.eduupenn.educrimsonpublishers.com. PUMA is a key mediator in the intrinsic apoptotic pathway, often activated by cellular stress and DNA damage, leading to the release of cytochrome c and subsequent caspase activation researchgate.netnih.gov. Research indicates that this compound mediates apoptosis in cancer cells, such as H1299 lung cancer cells, through the upregulation of PUMA upenn.eduupenn.educrimsonpublishers.com. This upregulation suggests that this compound triggers cellular pathways that enhance the expression of this critical apoptosis-inducing factor, thereby promoting programmed cell death.

Table 1: Mechanistic Insights into this compound's Apoptotic Activity

| Mechanism of Action | Observed Effect | Key Protein Involved | Cellular Context / Cell Line | References |

| Apoptosis Induction | Upregulation of PUMA | PUMA | H1299 lung cancer cells | upenn.eduupenn.educrimsonpublishers.com |

| Cellular Localization/Perturbation | Accumulation within lysosomes | - | H1299 lung cancer cells | upenn.eduupenn.educrimsonpublishers.com |

Interaction with Key Biological Targets

Glycogen (B147801) Synthase Kinase 3 (GSK-3) Topoisomerase Inhibition (Manzamine-related)

While direct evidence linking this compound specifically to the inhibition of Glycogen Synthase Kinase 3 (GSK-3) or topoisomerases is not explicitly detailed in the reviewed literature, the broader class of manzamine alkaloids and related compounds exhibit diverse biological activities. GSK-3 is a serine-threonine kinase involved in numerous cellular signaling pathways, including those related to cell proliferation, differentiation, and apoptosis frontiersin.orgnih.govmdpi.com. Topoisomerases are crucial enzymes involved in DNA replication, transcription, and repair.

Research on related manzamine alkaloids has indicated potential interactions with these targets. For instance, pre-neo-kauluamine, a compound structurally related to this compound, has demonstrated inhibitory activity against topoisomerase IV and bacterial DNA gyrase researchgate.net. This compound itself has been reported to exhibit proteasome inhibitory activity, with an IC50 value of 0.13 mM, and also inhibits the accumulation of cholesterol esters mdpi.comnih.gov. These findings suggest that while the precise targets of this compound are still under investigation, its mechanism of action may involve interference with key cellular enzymatic processes, a characteristic shared by many manzamine-related compounds.

Future Directions and Research Opportunities

Advancements in Synthetic Methodologies

The total synthesis of manzamine alkaloids presents a formidable challenge to synthetic chemists due to their complex, polycyclic architecture. While significant progress has been made in the synthesis of monomeric manzamines like manzamine A, the total synthesis of the dimeric neo-kauluamine remains an underexplored area. Future research in this domain will likely focus on:

Development of Convergent Synthetic Strategies: Designing synthetic routes that allow for the late-stage dimerization of a monomeric precursor, such as pre-neo-kauluamine, would be a highly efficient approach. This would not only provide access to this compound but also potentially to other dimeric analogues.

Novel Cyclization and Ring-Formation Techniques: The intricate ring system of the manzamine core necessitates the development of innovative and stereoselective cyclization methods. Exploring new catalytic systems and reaction cascades will be crucial for improving the efficiency and elegance of the synthesis.

Biomimetic Synthesis: Investigating synthetic strategies that mimic the proposed biosynthetic pathway could provide a more direct and potentially scalable route to this compound.

Elucidation of Complete Biosynthetic Pathways

The natural production of this compound is a fascinating process that is not yet fully understood. It is proposed that this compound is formed through the non-enzymatic dimerization of its precursor, pre-neo-kauluamine nih.gov. However, many questions remain, and future research should aim to:

Identify the Biosynthetic Gene Cluster: Pinpointing the gene cluster responsible for the synthesis of the pre-neo-kauluamine monomer in the source organism or its symbiotic microbes is a critical first step. This would provide invaluable insights into the enzymatic machinery involved in constructing the complex manzamine skeleton.

Characterize Key Biosynthetic Enzymes: Once the gene cluster is identified, the individual enzymes responsible for each step of the pathway can be expressed and characterized. This will reveal the precise biochemical transformations that lead to the formation of the monomeric precursor.

Investigate the Dimerization Process: Although suggested to be non-enzymatic, the specific conditions (e.g., pH, temperature, presence of other cellular components) that trigger and control the dimerization of pre-neo-kauluamine to this compound in vivo need to be thoroughly investigated. Understanding this process could have implications for both biomimetic synthesis and the biological role of the dimer.

Refined Structural-Biological Activity Correlations

Initial studies have shown that this compound exhibits biological activities, including leishmanicidal activity against Leishmania donovani promastigotes and proteasome inhibitory activity nih.govnih.gov. However, a detailed understanding of the relationship between its dimeric structure and its biological function is still lacking. Future research should focus on:

Comparative Studies with Monomeric Analogues: Systematically comparing the biological activity of this compound with its monomeric precursor, pre-neo-kauluamine, and other related manzamine monomers will be essential to understand the impact of dimerization on potency and selectivity.

Synthesis and Evaluation of Dimeric Analogues: The targeted synthesis of a library of this compound analogues with modifications at various positions on the dimeric scaffold would allow for a comprehensive structure-activity relationship (SAR) study. This could identify key structural features responsible for its biological effects and guide the design of more potent and selective compounds.

Computational Modeling and Docking Studies: In silico studies can provide valuable insights into how this compound interacts with its biological targets. Docking simulations can help to predict binding modes and identify key interactions, which can then be validated through experimental studies.

The following table summarizes the reported biological activities of this compound and related compounds against Leishmania donovani.

| Compound | Activity against L. donovani promastigotes (IC₅₀ in µg/mL) | Cytotoxicity (CC₅₀ in µg/mL) |

| This compound | 4.2 | Not cytotoxic |

| manzamine J | 0.9 | 1.1 |

| manzamine A N-oxide | 25.0 | Not cytotoxic |

| ircinal A | 1.7 | Not cytotoxic |

| ircinol A | 1.7 | Not cytotoxic |

| 6-hydroxymanzamine E | 1.1 | Not cytotoxic |

Exploration of Novel Biological Targets

While proteasome inhibition has been identified as one of the biological activities of this compound, the full spectrum of its molecular targets remains to be explored nih.gov. The unique dimeric structure of this compound may allow it to interact with targets that are not affected by its monomeric counterparts. Future research in this area should include:

Target Identification and Validation Studies: Employing techniques such as affinity chromatography, activity-based protein profiling, and genetic screening to identify the specific cellular proteins that this compound binds to.

Investigation of Dimer-Specific Interactions: Focusing on biological targets where the dimeric nature of this compound might be advantageous, such as inducing or inhibiting protein dimerization, or binding to multimeric protein complexes.

Phenotypic Screening: Utilizing high-content screening approaches to assess the effects of this compound on a wide range of cellular processes and disease models, which could reveal unexpected biological activities and novel therapeutic applications.

Development of Advanced Analogues for Mechanistic Probes

The development of advanced analogues of this compound can provide powerful tools to investigate its mechanism of action and to explore its biological targets in greater detail nih.govrsc.org. Future efforts in this area should concentrate on the design and synthesis of:

Fluorescently Labeled Probes: Attaching fluorescent tags to the this compound scaffold would enable the visualization of its subcellular localization and trafficking within living cells, providing insights into its site of action.

Photoaffinity Probes: Incorporating photoactivatable cross-linking groups into the structure of this compound would allow for the covalent labeling of its binding partners upon photoirradiation, facilitating the identification of its direct molecular targets.

Biotinylated Probes: Conjugating biotin to this compound would enable the enrichment and subsequent identification of its target proteins from complex biological samples using affinity purification techniques.

The development of such chemical probes will be instrumental in unraveling the complex biology of this compound and in unlocking its full potential as a lead compound for drug discovery.

Q & A

Q. What are the standard protocols for synthesizing neo-Kauluamine, and how can researchers ensure reproducibility?

Methodological Answer:

- Follow detailed synthetic procedures with explicit reaction conditions (e.g., temperature, solvent ratios, catalysts) and purification steps (e.g., column chromatography, recrystallization).

- Document reagent specifications (purity, suppliers) and equipment calibration data to minimize variability .

- Include validation via spectroscopic (NMR, IR) and chromatographic (HPLC) techniques to confirm compound identity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) NMR to resolve stereochemistry and functional groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) elucidates fragmentation patterns.

- Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., hydroxyl, carbonyl) through absorption bands.

- Cross-reference data with known analogs to resolve ambiguities .

Q. How should researchers design a bioactivity assay for this compound to ensure statistical robustness?

Methodological Answer:

- Define clear positive/negative controls and replicate experiments (n ≥ 3) to account for biological variability.

- Use dose-response curves to calculate IC50/EC50 values, and apply statistical tests (e.g., ANOVA, t-tests) with p-value thresholds (e.g., p < 0.05) .

- Validate assay specificity via knockout/knockdown studies or competitive inhibition .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity data across studies be systematically resolved?

Methodological Answer:

- Perform meta-analysis to identify variability sources (e.g., cell lines, assay protocols, compound purity).

- Replicate conflicting studies under standardized conditions, prioritizing high-purity batches and validated assays.

- Apply principal component analysis (PCA) to isolate experimental variables contributing to discrepancies .

Q. What strategies optimize this compound’s yield in complex multi-step syntheses?

Methodological Answer:

- Use design of experiments (DoE) to test factorial combinations of reaction parameters (e.g., temperature, stoichiometry).

- Monitor intermediates via in-situ techniques (e.g., FTIR, Raman spectroscopy) to identify rate-limiting steps.

- Apply green chemistry principles (e.g., solvent substitution, catalytic systems) to improve efficiency .

Q. How can computational models predict this compound’s mechanism of action, and what experimental validations are critical?

Methodological Answer:

- Employ molecular docking (AutoDock, Schrödinger) to simulate interactions with target proteins.

- Validate predictions via surface plasmon resonance (SPR) for binding affinity or CRISPR-edited cell lines for pathway analysis.

- Compare computational binding energies with experimental ΔG values from isothermal titration calorimetry (ITC) .

Q. What analytical workflows are recommended for resolving conflicting stereochemical assignments of this compound?

Methodological Answer:

- Combine X-ray crystallography (definitive structural proof) with electronic circular dichroism (ECD) for chiral centers.

- Cross-validate with vibrational circular dichroism (VCD) and NMR-derived NOE correlations.

- Publish raw crystallographic data (e.g., CIF files) to enable independent verification .

Data Contradiction and Interpretation

Q. How should researchers approach conflicting toxicity profiles of this compound in in vitro vs. in vivo models?

Methodological Answer:

- Assess pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS and hepatic microsome assays.

- Evaluate species-specific differences in metabolic pathways (e.g., cytochrome P450 isoforms).

- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo contexts .

Q. What methodologies reconcile discrepancies in this compound’s reported solubility and stability profiles?

Methodological Answer:

- Conduct accelerated stability studies under varied pH, temperature, and light conditions (ICH guidelines).

- Compare solubility metrics (e.g., shake-flask vs. potentiometric methods) and quantify amorphous/crystalline content via XRD.

- Publish raw stability datasets with metadata (e.g., equipment calibration logs) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical reporting of this compound’s preclinical data to avoid replication crises?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。